![molecular formula C26H20N4O6 B2812196 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-30-1](/img/structure/B2812196.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O6 and its molecular weight is 484.468. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity : Maftei et al. (2013) discussed the synthesis of novel 1,2,4-oxadiazole natural product analogs, focusing on their antitumor activity. They synthesized compounds starting from aniline and evaluated their antitumor efficacy against a panel of 11 cell lines, noting significant potency in one of the analogs with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Spectral Characterization and Novel Derivatives Synthesis : Mahmoud et al. (2012) focused on synthesizing and spectrally characterizing various derivatives of phthalazinone. They synthesized a series of derivatives through the reaction of readily obtainable starting materials with different electrophilic reagents (Mahmoud et al., 2012).
Antimicrobial Activity : Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. The study revealed that the presence of a styryl moiety marginally increased the biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).
Anticancer Evaluation : Salahuddin et al. (2014) synthesized novel 2,5-disubstituted 1,3,4-oxadiazole analogs and evaluated their anticancer activities. The study identified compounds with significant growth inhibition effects on a panel of 60 cell lines, indicating the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).
Novel Synthetic Pathways : Mrkvička et al. (2010) and Tkachuk et al. (2020) described novel synthetic pathways and reactions for derivatives of quinazoline-2,4-dione and 1,2,4-oxadiazole, focusing on obtaining high yields and exploring the structural versatility of these compounds (Mrkvička et al., 2010), (Tkachuk et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-ethoxybenzohydrazide and ethyl chloroformate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "3-ethoxybenzohydrazide", "ethyl chloroformate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine:", "- 3-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of a base to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carbonyl chloride.", "- The resulting carbonyl chloride is then reacted with ammonia to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207032-30-1 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H20N4O6 |
Poids moléculaire |
484.468 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32) |
Clé InChI |
IBFBSBWSEWWRCP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)
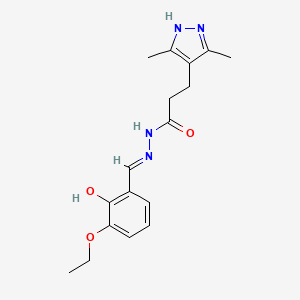

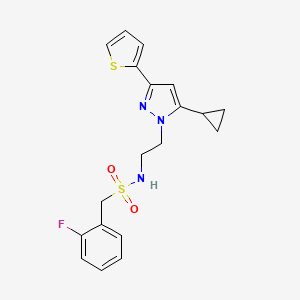
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
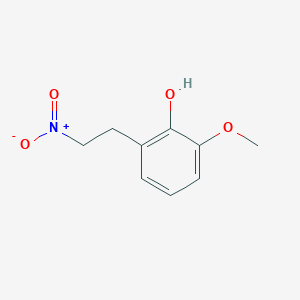
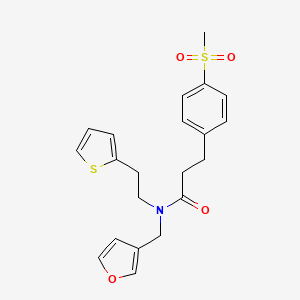
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)
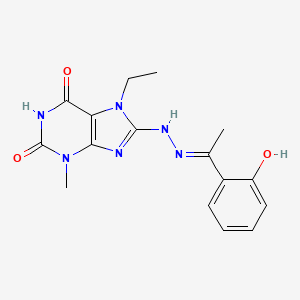
![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)